molecular formula C6H3Br2ClOS B2375399 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone CAS No. 62673-71-6

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone

Cat. No. B2375399
CAS RN: 62673-71-6
M. Wt: 318.41
InChI Key: DVHYHNZCCIEQQA-UHFFFAOYSA-N
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Patent
US06747057B2

Procedure details

General procedure described for compounds 1 and 2 starting from 3,4-dibromothiophene and chloroacetyl chloride. The product was isolated by column chromatography column (hexane:ethyl acetate 8:1). Yield 97%, m.p.: 86-8° C., 1H-NMR (CDCl3): δ7.7 (s, 1H, Ar), 4.8 (s, 2H, CH2); 13C-NMR (CDCl3): δ185.4 (CO), 140.0 (C—CO), 133.7 (CH), 120.8 (C—Br), 119.6 (C—Br), 50.1 (CH2); M/z (EI): 322, 320, 318, 316 (M+, 3, 11, 15, 7%), 271, 269, 267 (M-CH2Cl, 56, 100, 56%); HPLC: Delta Pak Column C18, 5 μm, 300 A, (150×3.9 mm), Purity 94%, r.t.=6.06 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
M-CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1SC(Cl)=C(Cl)C=1[C:7](=[O:10])[CH2:8][Cl:9].[Br:13][C:14]1[C:18]([Br:19])=[CH:17][S:16][CH:15]=1.ClCC(Cl)=O.CCCCCC.C(OCC)(=O)C>C(#N)C.O>[Cl:9][CH2:8][C:7]([C:15]1[S:16][CH:17]=[C:18]([Br:19])[C:14]=1[Br:13])=[O:10] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=C(C1C(CCl)=O)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=C1Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Five
Name
M-CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClCC(=O)C=1SC=C(C1Br)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.